2-Methoxyphenylethylamine Hydrochloride

Description

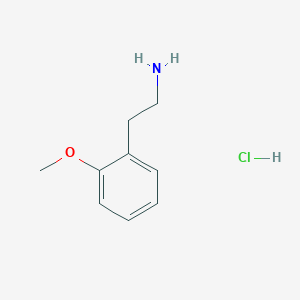

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEODLPPPSQYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953629 | |

| Record name | 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-07-5 | |

| Record name | 2-Methoxyphenethylamine HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methoxyphenylethylamine Hydrochloride

The synthesis of this compound is accomplished through several well-documented chemical routes. These methods typically focus on constructing the core phenylethylamine skeleton, which is subsequently converted to its hydrochloride salt to enhance stability and ease of handling.

Nucleophilic Substitution and Amination Strategies

A primary route to 2-methoxyphenylethylamine involves nucleophilic substitution on a suitable precursor. This often begins with 2-methoxyphenylacetonitrile, which is reduced to the target primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation, typically in an anhydrous ether solvent.

Alternatively, a Gabriel synthesis approach can be employed, starting with 2-(2-methoxyphenyl)ethyl halide. This substrate reacts with potassium phthalimide, followed by hydrazinolysis, to yield the primary amine.

Reductive Amination Protocols

Reductive amination provides a versatile and widely used method for synthesizing amines. wikipedia.org This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine, which is then reduced to an amine. wikipedia.org For the synthesis of 2-methoxyphenylethylamine, 2-methoxyphenylacetaldehyde serves as a key starting material. The aldehyde is condensed with an ammonia (B1221849) source (like ammonium (B1175870) formate) to form an imine, which is subsequently reduced. organic-chemistry.org

A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent can be critical; for instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or various cobalt-based systems, also presents an effective reduction method. organic-chemistry.orgresearchgate.net

Hydrochloride Salt Formation

The conversion of the free base, 2-methoxyphenylethylamine, into its hydrochloride salt is a standard and crucial final step. google.com This is typically achieved by dissolving the purified amine in a suitable organic solvent like diethyl ether or isopropanol (B130326). google.com A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent, is then added to the amine solution. google.com The resulting this compound, being significantly less soluble in the organic medium, precipitates as a crystalline solid. google.com This salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried.

Synthesis of Structurally Modified Derivatives

The 2-methoxyphenylethylamine scaffold allows for structural modifications at both the nitrogen atom and the aromatic ring, enabling the synthesis of a diverse range of derivatives.

N-Substitution Strategies (e.g., N-alkylation, N-benzylation)

The primary amine functionality of 2-methoxyphenylethylamine is a key site for structural elaboration through N-substitution reactions.

N-alkylation: Direct alkylation can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com However, methods using alcohols as alkylating agents in the presence of an iridium catalyst have been developed for more controlled mono-N-alkylation of phenethylamines. nih.gov Another approach involves reacting the amine with ethers over a γ-Al₂O₃ catalyst at high temperatures. researchgate.net

N-benzylation: This can be achieved by reacting 2-methoxyphenylethylamine with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. A more controlled method is reductive amination with benzaldehyde (B42025) and a suitable reducing agent. researchgate.net

Reductive Amination for N-Substitution: A highly effective and controlled method for introducing a wide variety of substituents is reductive amination. masterorganicchemistry.com Reacting 2-methoxyphenylethylamine with different aldehydes or ketones generates a secondary or tertiary amine, respectively, after reduction of the iminium intermediate. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Iridium Catalyst | Secondary Amine | nih.gov |

| N-Benzylation | Benzyl Bromide, Base | Secondary Amine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.com |

Aromatic Ring Modifications (e.g., Halogenation, Additional Methoxy (B1213986)/Hydroxy Groups)

The aromatic ring of the 2-methoxyphenylethylamine structure can be chemically altered, primarily through electrophilic aromatic substitution reactions. nih.gov

Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic ring is a common modification. khanacademy.orghw.ac.uk The position of substitution is directed by the existing methoxy and ethylamine (B1201723) groups. For example, bromination can lead to derivatives like N-benzyl-2-(4-bromo-3-methoxyphenyl)ethanamine, indicating that substitution can occur at positions influenced by the electron-donating methoxy group. nih.gov Flavin-dependent halogenases represent an enzymatic approach to the halogenation of aromatic compounds. nih.gov

Additional Methoxy/Hydroxy Groups: Synthesizing derivatives with additional methoxy or hydroxy groups typically involves starting with a more complex, pre-functionalized aromatic precursor. For instance, beginning a synthetic sequence with a dimethoxybenzene derivative would ultimately yield a dimethoxyphenylethylamine. The synthesis of compounds like 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride demonstrates the feasibility of incorporating hydroxyl groups, though this may involve different synthetic strategies starting from a functionalized phenyl precursor. chemimpex.com

| Modification | Typical Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Bromination | Br₂, Lewis Acid | Bromo-2-methoxyphenylethylamine derivative | nih.gov |

| Hydroxylation | (Requires multi-step synthesis from hydroxylated precursor) | Hydroxy-2-methoxyphenylethylamine derivative | chemimpex.com |

Chiral Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure forms of 2-Methoxyphenylethylamine is crucial for its application in stereospecific synthesis. Control over the stereochemistry is typically achieved through chiral resolution of a racemic mixture or by direct asymmetric synthesis.

Classical Chiral Resolution: The most common method for separating the enantiomers of racemic 2-Methoxyphenylethylamine involves the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This technique leverages the different physical properties, particularly solubility, of the resulting diastereomers. wikipedia.orgrsc.org Chiral acids, such as (+)-tartaric acid or its derivatives, are frequently employed. wikipedia.orgquora.com When the racemic amine is treated with an enantiomerically pure acid, two diastereomeric salts are formed. Due to their differential solubility in a given solvent, one diastereomer crystallizes preferentially while the other remains in the mother liquor. quora.comnih.gov The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base to neutralize the acid. quora.com The resolving agent can often be recovered for reuse. google.com

Enzymatic Kinetic Resolution: An alternative, highly selective method is enzymatic kinetic resolution. This process utilizes enzymes, such as lipases, which can differentiate between the two enantiomers of the amine. In a typical procedure, the enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. rsc.orgresearchgate.net This results in a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated using standard chromatographic or extraction techniques. The choice of acyl donor and solvent is critical for optimizing both the reaction rate and the enantioselectivity. researchgate.net

Asymmetric Synthesis: Direct asymmetric synthesis provides a more atom-economical route to a single enantiomer, avoiding the loss of 50% of the material inherent in resolution methods. Strategies for the asymmetric synthesis of related chiral amines often involve the use of chiral auxiliaries or catalysts. google.comchemrxiv.org For instance, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent chemical transformation, such as reduction or alkylation, in a stereoselective manner before being cleaved to yield the enantiopure amine. Rhodium-catalyzed asymmetric reactions have also been shown to be effective for producing chiral amines. google.comchemrxiv.org

Table 1: Comparison of Chiral Synthesis & Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts with a chiral acid (e.g., tartaric acid). wikipedia.org | Well-established, robust, and often uses inexpensive resolving agents. wikipedia.org | Theoretical maximum yield is 50%; can be labor-intensive and requires screening of resolving agents and solvents. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction (e.g., acylation) of one enantiomer. researchgate.net | High enantioselectivity; reactions occur under mild conditions. | Can be costly due to the enzyme; the unreacted enantiomer must be separated from the reacted one. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to directly form one enantiomer from a prochiral substrate. chemrxiv.org | Potentially 100% theoretical yield; atom-economical. chemrxiv.org | Requires development of specific catalysts or auxiliaries; may involve more complex synthetic routes and expensive reagents. google.com |

Chemical Reactivity and Derivatization in Research Contexts

The chemical structure of 2-Methoxyphenylethylamine, featuring a primary amine, a flexible ethyl chain, and an electron-rich methoxy-substituted benzene (B151609) ring, allows for a wide range of chemical transformations.

Reactions of the Methoxy Group (e.g., Demethylation, Sulfonation)

The methoxy group on the aromatic ring is a key site for chemical modification.

Demethylation: The cleavage of the methyl ether to yield the corresponding phenol (B47542) (2-hydroxyphenylethylamine) is a common transformation. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. commonorganicchemistry.comnih.gov The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.comnih.gov The highly Lewis-acidic boron atom coordinates to the ether oxygen, facilitating the nucleophilic attack by a bromide ion on the methyl group, which cleaves the carbon-oxygen bond. nih.gov This method is valued for its high efficiency and compatibility with various other functional groups, although it requires stoichiometric amounts of the reagent. orgsyn.orgresearchgate.net

Sulfonation: The benzene ring of 2-Methoxyphenylethylamine can undergo electrophilic aromatic sulfonation. The methoxy group is an activating, ortho, para-directing group, meaning the sulfonic acid (-SO₃H) group will preferentially add to the positions ortho or para to it. The reaction is typically carried out using concentrated or fuming sulfuric acid (oleum). chemithon.comsemanticscholar.org Reaction conditions such as temperature and time can be controlled to favor monosulfonation and influence the regioselectivity of the product. google.comrsc.org The resulting sulfonic acid derivatives have altered physical and chemical properties, which can be useful in various research applications.

Table 2: Key Reactions of the Methoxy Group

| Reaction | Reagent(s) | Typical Conditions | Product |

| Demethylation | Boron Tribromide (BBr₃) commonorganicchemistry.com | Anhydrous Dichloromethane (DCM), -78 °C to room temperature. commonorganicchemistry.comnih.gov | 2-Hydroxyphenylethylamine |

| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid chemithon.comsemanticscholar.org | Heating, variable time depending on desired degree of sulfonation. google.comgoogle.com | (Methoxy, sulfonic acid)-substituted phenylethylamine |

Utility as a Precursor in Complex Molecule Synthesis

This compound is a valuable precursor for the synthesis of more complex molecular architectures, most notably tetrahydroisoquinolines. psu.eduwikipedia.org

The Pictet-Spengler reaction is a cornerstone transformation that utilizes β-arylethylamines like 2-Methoxyphenylethylamine. wikipedia.orgnumberanalytics.com In this reaction, the amine undergoes condensation with an aldehyde or ketone to form an intermediate Schiff base (or the corresponding iminium ion under acidic conditions). jk-sci.com This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium carbon to close the ring, forming a tetrahydroisoquinoline. wikipedia.orgnih.gov The presence of the electron-donating methoxy group on the aromatic ring activates it, facilitating the ring-closure step under milder conditions than for unsubstituted phenylethylamines. jk-sci.com This reaction is fundamental in the synthesis of a vast array of isoquinoline (B145761) alkaloids and related pharmacologically active compounds. nih.govmdpi.comnih.gov

Development of One-Pot Synthesis Methodologies

Modern synthetic chemistry emphasizes efficiency, often through the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. While specific one-pot syntheses for 2-Methoxyphenylethylamine itself are not extensively detailed, methodologies for its derivatization and for the synthesis of related structures are well-documented.

Pharmacological Characterization and Neurobiological Interactions

Molecular Mechanisms of Action

The molecular behavior of phenethylamine (B48288) derivatives is complex, often involving multiple targets that regulate neurotransmission. Key among these are metabolic enzymes and cell surface receptors.

Monoamine oxidase (MAO) is a family of enzymes crucial for the degradation of monoamine neurotransmitters and other amines, including phenethylamines. wikipedia.org There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. researchgate.net Phenethylamine itself is metabolized by MAO, which limits its activity as a central nervous system stimulant unless an MAO inhibitor (MAOI) is also present. nih.gov Certain substituted phenethylamines and their analogues have been shown to act as inhibitors of MAO. biomolther.org For instance, phentermine, a related compound, is a very weak inhibitor of both MAO-A and MAO-B. frontiersin.org

While the phenethylamine backbone suggests a likely interaction, specific inhibitory constants (Kᵢ) or IC₅₀ values for 2-Methoxyphenylethylamine against MAO-A and MAO-B are not detailed in the available scientific literature.

Table 1: MAO Inhibition for a Reference Phenethylamine This table presents data for phentermine to provide context for MAO interactions within the phenethylamine class, as specific data for 2-Methoxyphenylethylamine was not available in the cited search results.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| Phentermine | >100,000 | 70,000 |

| Data sourced from a study on the MAO inhibitory activities of anorectic agents. frontiersin.org |

Phenethylamines are well-recognized for their ability to modulate various neurotransmitter systems, with the serotonergic system being a primary focus of research. Their interaction with serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors is a key determinant of their pharmacological effects.

The family of 5-HT receptors is diverse, comprising at least 14 subtypes that mediate the varied effects of serotonin. nih.gov Phenethylamine derivatives often show affinity for multiple 5-HT receptor subtypes, particularly within the 5-HT₂ family.

The 5-HT₂ₐ receptor is a G protein-coupled receptor that is a primary target for many psychedelic phenethylamines. wikipedia.org Agonism at this receptor is linked to the activation of phospholipase C and subsequent downstream signaling cascades. nih.gov The affinity and efficacy of phenethylamines at this site are highly dependent on their substitution patterns. For example, the addition of methoxy (B1213986) groups at the 2- and 5-positions, as seen in the 2C-series of compounds, is a common structural feature for potent 5-HT₂ₐ agonists. wikipedia.orgucl.ac.uk

Specific binding affinity (Kᵢ) and functional activity (EC₅₀) data for 2-Methoxyphenylethylamine at the 5-HT₂ₐ receptor are not specified in the reviewed literature. For context, the affinities of various 4-thio-substituted 2,5-dimethoxyphenethylamines (2C-T compounds) are well-documented and show high affinity for this receptor. wikipedia.org

Table 2: 5-HT₂ₐ Receptor Binding Affinities for Representative Phenethylamines This table shows binding data for several 2C-T series compounds to illustrate typical affinities within the substituted phenethylamine class. Specific data for 2-Methoxyphenylethylamine was not available in the cited search results.

| Compound | 5-HT₂ₐ Kᵢ (nM) |

| 2C-T-2 | 40 |

| 2C-T-4 | 54 |

| 2C-T-7 | 13 |

| 2C-T-21 | 1 |

| Data sourced from a study on the monoamine receptor interaction profiles of 2C-T drugs. wikipedia.org |

The 5-HT₂C receptor, like the 5-HT₂ₐ receptor, is a G protein-coupled receptor involved in regulating mood, appetite, and cognition. The concept of "functional selectivity" or "biased agonism" is particularly relevant to this receptor, where a single ligand can stabilize different receptor conformations, leading to the activation of distinct intracellular signaling pathways (e.g., phospholipase C vs. phospholipase A₂). ucl.ac.uk This phenomenon has been observed for various 2,5-dimethoxy-substituted phenethylamines, where subtle changes in the chemical structure can significantly alter the signaling profile. nih.govucl.ac.uk

The specific functional selectivity profile of 2-Methoxyphenylethylamine at the 5-HT₂C receptor has not been characterized in the available research. Studies on related compounds, however, demonstrate that phenethylamines can act as partial agonists for both PLC and PLA₂ pathways at this receptor. ucl.ac.uk

Table 3: 5-HT₂C Receptor Binding Affinities for Representative Phenethylamines This table shows binding data for several 2C-T series compounds to illustrate typical affinities within the substituted phenethylamine class. Specific data for 2-Methoxyphenylethylamine was not available in the cited search results.

| Compound | 5-HT₂C Kᵢ (nM) |

| 2C-T-2 | 200 |

| 2C-T-4 | 350 |

| 2C-T-7 | 130 |

| 2C-T-21 | 40 |

| Data sourced from a study on the monoamine receptor interaction profiles of 2C-T drugs. wikipedia.org |

The 5-HT₁ₐ receptor is another important G protein-coupled receptor that plays a significant role in mediating mood and anxiety. While some complex phenethylamine-derived structures are designed as high-affinity 5-HT₁ₐ ligands, many simpler psychedelic phenethylamines exhibit lower affinity for this site compared to the 5-HT₂ receptors. wikipedia.org For example, a study of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) reported low binding affinities for the 5-HT₁ₐ receptor, with Kᵢ values typically in the micromolar range (≥ 2700 nM). ucl.ac.uk

A review of the scientific literature did not yield specific binding affinity data for 2-Methoxyphenylethylamine at the 5-HT₁ₐ receptor.

Serotonin (5-HT) Receptor Engagement

Intracellular Signal Transduction Pathway Modulation

As an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), 2-Methoxyphenylethylamine initiates its effects through a G protein-coupled receptor (GPCR). wikipedia.orgfrontiersin.org TAAR1 is a member of the rhodopsin family of GPCRs. nih.gov The canonical signaling pathway for TAAR1 involves coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. frontiersin.org Activation of the Gαs protein subsequently stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org

The primary signal transduction pathway associated with TAAR1 activation by agonists such as 2-Methoxyphenylethylamine is the Gαs-adenylyl cyclase-cAMP pathway. There is no direct evidence in the reviewed scientific literature to suggest that 2-Methoxyphenylethylamine, via TAAR1 or any other receptor, significantly modulates the Phospholipase C (PLC) and subsequent phosphatidylinositol-calcium signaling pathways. The activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) to mobilize intracellular calcium, is characteristic of Gq alpha subunit (Gαq) coupled receptors, such as the α1-adrenergic receptor. chemrxiv.org

In Vitro Pharmacological Assay Methodologies

In vitro assays are fundamental to determining the molecular targets of a compound. These laboratory-based tests utilize isolated biological components, such as cells or cell membranes, to observe the direct interactions of a substance without the complexities of a whole organism.

Receptor binding assays are a cornerstone of pharmacology, designed to determine the affinity of a compound for specific receptors. A common technique is the radioligand displacement assay. In this method, cell membranes containing the receptor of interest are incubated with a radiolabeled ligand (a molecule that is known to bind to the receptor) and varying concentrations of the test compound. frontiersin.org The test compound will compete with the radioligand to bind to the receptors. The effectiveness of the test compound in displacing the radioligand is measured, allowing for the calculation of its binding affinity (Ki), which indicates how strongly it binds to the receptor. nih.gov

For phenethylamines, pharmacological targets of primary interest often include serotonin (5-HT), dopamine (B1211576) (D), and adrenergic receptors, as well as monoamine transporters. frontiersin.orgnih.gov These assays typically utilize membrane preparations from cell lines, such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, which have been engineered to express specific human or animal receptors. frontiersin.org The data generated from these assays are crucial for identifying the primary molecular targets of a compound.

Table 1: Example of Receptor Binding Affinity Data for a Related Phenethylamine (2C-D) This table illustrates the type of data obtained from receptor binding assays for a structurally related compound, as specific data for 2-Methoxyphenylethylamine Hydrochloride is not available in the provided sources. The values represent the binding affinity (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | >10,000 |

| 5-HT2A | 1,024 |

| 5-HT2C | 3,120 |

| Dopamine Transporter (DAT) | >10,000 |

| Serotonin Transporter (SERT) | >10,000 |

Data sourced from a study on substituted phenethylamines. nih.gov

While binding assays reveal affinity, functional assays determine the physiological response a compound elicits upon binding to a receptor. They establish whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist.

Calcium Mobilization: Many G protein-coupled receptors (GPCRs), when activated, trigger a signaling cascade that results in an increase in intracellular calcium (Ca2+) concentration. nih.govnih.gov Calcium mobilization assays measure this change, often by using fluorescent dyes that glow in the presence of calcium. springernature.com An increase in fluorescence upon application of the test compound indicates that it is activating the receptor. frontiersin.org This method is widely used in high-throughput screening to identify active compounds targeting GPCRs. nih.govcreative-biolabs.com

G Protein Activation: These assays directly measure the activation of G proteins, the intracellular partners of GPCRs. Upon receptor activation, G proteins exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). Assays can utilize a radiolabeled, non-hydrolyzable form of GTP (e.g., [35S]GTPγS) to quantify G protein activation in response to a test compound.

Receptor Selection and Amplification Technology (R-SAT): This is a cell-based functional assay where receptor activation leads to a signal that promotes cell growth. The degree of cell proliferation is proportional to the efficacy of the compound at the receptor, allowing for a quantitative measure of its functional activity.

For a compound to have a biological effect, it must often cross cell membranes to reach its intracellular targets. Cellular uptake and permeability studies investigate this process. A standard model for this is the Caco-2 cell monolayer. nih.gov Caco-2 cells are human colon adenocarcinoma cells that, when grown in culture, differentiate to form a polarized monolayer that mimics the intestinal epithelium.

In these experiments, the compound is applied to one side of the cell monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) is measured over time. nih.gov This provides data on the rate and extent of its transport across the cellular barrier. Confocal microscopy using fluorescently tagged compounds can also visualize the uptake and intracellular distribution of a substance. nih.govnih.gov

In vitro cytotoxicity assays are conducted for research purposes to understand a compound's potential to cause cell death. researchgate.net These tests expose cultured cells to the compound and measure cell viability. Common methods include:

MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. A reduction in metabolic activity is indicative of cell stress or death.

LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs when the cell membrane is compromised.

CHO/HPRT and AS52/GPT Assays: These are specific mutagenicity and cytotoxicity tests using Chinese Hamster Ovary (CHO) cells. nih.gov They assess the survival of cells and can detect if a compound induces genetic mutations. nih.gov

These studies help to establish a baseline understanding of a compound's interaction with cells. nih.govmdpi.com

In Vivo Neuropharmacological and Behavioral Effects

In vivo studies use living animal models to investigate the complex neuropharmacological and behavioral effects of a compound, providing insights into its actions within a complete physiological system.

A key aspect of neuropharmacological profiling is to determine how a compound alters the levels of neurotransmitters in the brain. For many psychoactive phenethylamines, the focus is on the serotonin and dopamine systems. nih.govnih.gov The primary technique used for this is in vivo microdialysis.

In this procedure, a small microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or prefrontal cortex) of an anesthetized or freely moving animal. nih.govresearchgate.net The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid of the brain diffuse across the probe's semipermeable membrane into the collected dialysate. This sample is then analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the levels of serotonin, dopamine, and their metabolites. researchgate.net

Studies on related compounds provide a framework for the expected effects. For instance, research on p-methoxyphenylethylamine (PMPEA) in cats showed it has effects on interneurons that are also influenced by noradrenaline and 5-hydroxytryptamine (serotonin). nih.gov More detailed microdialysis studies on compounds like MDMA demonstrate significant, dose-dependent increases in extracellular serotonin and dopamine levels in the brains of mice. nih.govresearchgate.net Such alterations in neurotransmitter levels are believed to underlie the behavioral effects of these substances. nih.gov

Modulation of Brain Activity and Neurological Pathways

2-Methoxyphenylethylamine belongs to the phenethylamine class of compounds, which are known for their ability to modulate the activity of various neurotransmitter systems in the brain. nih.gov Structurally similar to endogenous monoamines like dopamine and norepinephrine (B1679862), phenethylamines can influence synaptic concentrations of these neurotransmitters, thereby altering neural signaling. nih.gov The primary mechanism for many phenethylamines involves interaction with monoamine transporters, leading to increased release and/or inhibition of reuptake of dopamine, norepinephrine, and serotonin. nih.govwikipedia.org

The presence of a methoxy group on the phenyl ring, as in 2-Methoxyphenylethylamine, can significantly influence its pharmacological properties, including its affinity for and activity at various receptors. Research on related methoxy-substituted phenethylamines suggests that these compounds can act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A subtype. nih.govnih.gov Activation of 5-HT2A receptors is a key mechanism underlying the effects of many psychoactive phenethylamines. nih.gov The neurological pathways most likely affected by 2-Methoxyphenylethylamine, based on the actions of similar compounds, would include the mesolimbic and mesocortical dopamine pathways, as well as serotonergic pathways originating in the raphe nuclei and projecting throughout the cortex. wikipedia.orgnih.gov Modulation of these pathways is central to the regulation of mood, perception, and cognitive processes. wikipedia.org The specific interactions of 2-Methoxyphenylethylamine with these pathways and its precise receptor binding profile require further empirical investigation.

Analysis of Behavioral Markers (e.g., Head-Twitch Response in Rodents)

A key behavioral assay used to assess the in vivo activity of compounds at the 5-HT2A serotonin receptor in rodents is the head-twitch response (HTR). researchgate.net The HTR is a rapid, rotational shaking of the head and is considered a reliable behavioral proxy for 5-HT2A receptor agonism. researchgate.net Numerous studies have demonstrated that phenethylamine derivatives with known 5-HT2A agonist activity reliably induce the HTR in mice and rats. nih.govresearchgate.net

While direct studies on this compound and its capacity to induce HTR are not extensively documented in publicly available literature, its structural classification as a phenethylamine suggests a potential for interaction with the 5-HT2A receptor. For instance, the well-studied phenethylamine derivative, β-phenylethylamine (β-PEA), has been shown to induce head-twitching behavior in mice, an effect linked to the hyperstimulation of dopaminergic and serotonergic systems. nih.gov Furthermore, N-2-methoxybenzyl-phenethylamines (NBOMes), which are structurally related, also produce the head-twitch response. nih.gov The potency and efficacy of 2-Methoxyphenylethylamine in eliciting this response would depend on its specific affinity and functional activity at the 5-HT2A receptor.

Below is an example data table illustrating the kind of results obtained from a head-twitch response study with a related phenethylamine compound.

| Compound Group | Dose (mg/kg) | Mean Head-Twitch Responses (± SEM) |

| Saline Control | 0 | 2.5 ± 0.8 |

| β-phenylethylamine | 10 | 8.2 ± 1.5 |

| β-phenylethylamine | 30 | 25.6 ± 3.1 |

| β-phenylethylamine | 50 | 42.1 ± 4.5 |

This table is a hypothetical representation based on typical findings for phenethylamine compounds and does not represent actual data for this compound.

Influence on Locomotor Activity, Emotion, and Cognitive Functions

The influence of phenethylamines on locomotor activity, emotion, and cognition is complex and often dose-dependent, stemming from their modulation of dopamine and serotonin pathways. wikipedia.orgnih.gov

Locomotor Activity: Phenethylamine compounds can have biphasic effects on locomotor activity. At lower doses, they may increase locomotor activity, a characteristic often associated with enhanced dopaminergic neurotransmission in the nucleus accumbens. nih.govnih.gov However, at higher doses, some phenethylamines can lead to a decrease in locomotor activity, which may be accompanied by an increase in stereotyped behaviors such as circling or intense grooming. nih.gov The specific effect of this compound on locomotor activity has not been extensively characterized. Studies on other phenylalkylamines have shown that activation of 5-HT2A receptors can also contribute to hyperactivity. nih.gov

The following interactive table provides a hypothetical example of how a phenethylamine derivative might affect locomotor activity in a research setting.

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm ± SEM) |

| Vehicle | 0 | 1500 ± 250 |

| Compound X | 1.0 | 2500 ± 300 |

| Compound X | 3.0 | 4500 ± 400 |

| Compound X | 10.0 | 2000 ± 280 |

This table is illustrative and does not represent empirical data for this compound.

Emotion: By modulating key neurotransmitters like serotonin and dopamine, phenethylamines can influence emotional states. The serotonergic system is deeply involved in the regulation of mood and anxiety. nih.gov Similarly, the mesolimbic dopamine system is central to the processing of reward and motivation, which are fundamental components of emotional experience. nih.gov The specific emotional effects of this compound would be contingent on its precise pharmacological actions within these systems.

Cognitive Functions: Cognitive functions such as attention, memory, and executive function are also regulated by dopaminergic and serotonergic systems. wikipedia.orgresearchgate.net For example, stimulants that increase dopamine and norepinephrine levels in the prefrontal cortex can enhance attention and cognitive control. wikipedia.org Conversely, excessive stimulation or disruption of these systems can impair cognitive function. wikipedia.org The potential cognitive effects of this compound are an area that requires dedicated research. Studies on other phenylethylamine derivatives are exploring their potential to improve cognitive behavior, with some research suggesting that certain derivatives may reverse memory deficits in animal models without significantly affecting motor coordination. researchgate.net

An Examination of the Structure-Activity Relationships of 2-Methoxyphenylethylamine Analogs

Structure Activity Relationship Sar Investigations

The 2-phenethylamine framework is a foundational structure in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic compounds. nih.gov The following sections explore the nuanced ways in which systematic chemical modifications to the 2-methoxyphenylethylamine core structure impact its interaction with biological targets, particularly serotonin (B10506) and dopamine (B1211576) receptors.

The position and number of methoxy (B1213986) groups on the phenyl ring of phenethylamines are critical determinants of their pharmacological activity. In general, the introduction of methoxy groups tends to enhance affinity for serotonin (5-HT) receptors compared to the unsubstituted phenethylamine (B48288). nih.gov

Studies on various ring-methoxylated β-phenethylamines have investigated their susceptibility to oxidative deamination, a key metabolic pathway. The ease of deamination is significantly influenced by the number and position of these methoxy groups. acs.org For instance, research comparing different methoxy substitutions has shown that compounds with methoxy groups at the 2- and 5-positions often exhibit optimal affinity for 5-HT receptors. nih.gov Conversely, the introduction of a methoxy group to the aromatic ring of certain arylalkylamines can result in very weak or no inhibitory activity at the dopamine transporter (DAT). biomolther.orgbiomolther.org

Further research into 2,5-dimethoxyphenethylamine derivatives highlights the importance of these substitutions. Deletion of the 5-methoxy group from a potent 5-HT2A receptor agonist led to a 20-fold decrease in agonist potency, while deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency. nih.gov This underscores the critical role of the 2-methoxy substituent in maintaining high-affinity interactions with the receptor.

Halogenation of the phenethylamine ring, particularly at the 4-position, is a common strategy to modulate receptor affinity and selectivity. The addition of a halogen atom, such as bromine, to the 4-position of 2,5-dimethoxyphenethylamine (creating the well-known compound 2C-B) significantly enhances 5-HT2A receptor affinity. nih.govnih.gov This strategy is often employed to increase the potency of 5-HT2 receptor agonists. nih.gov

The nature of the halogen can also fine-tune the pharmacological profile. For example, in the N-benzylphenethylamine series (NBOMes), the 25X-NBOMe derivatives, where 'X' represents a halide, show selective and high-affinity binding to 5-HT2 receptor subtypes. nih.gov The substitution of a halide with a cyano group has also been explored, leading to compounds with high potency at the 5-HT2A receptor. nih.gov

In studies of N-benzyl tryptamine (B22526) analogs, which share structural similarities, substitution on the benzyl (B1604629) ring with halogens like bromine showed that the position of the substituent (ortho, meta, or para) was crucial for receptor affinity. acs.org Specifically, ortho or meta positions tended to enhance activity, while para substitution reduced it, suggesting a complex interplay between the halogen's position and its electronic and steric properties. nih.govacs.org

Modification of the primary amine group is a key aspect of SAR studies for phenethylamines. Historically, simple N-alkylation with groups like methyl, ethyl, or propyl was found to significantly reduce activity at 5-HT2A receptors. nih.govacs.org N,N-dimethylation of the terminal amine also generally decreases receptor affinity. nih.gov

However, a significant discovery was that N-benzyl substitution, particularly with a 2-methoxybenzyl group, dramatically improved both binding affinity and functional activity for 5-HT2A agonists. nih.govacs.org This finding was initially surprising as it contradicted the established trend of reduced activity with secondary amine formation. nih.gov These N-benzylphenethylamines, or "NBOMes," are now recognized as a class of potent and selective 5-HT2 receptor ligands. nih.gov

The substituents on the N-benzyl ring itself also influence activity. For N-benzyl tryptamines, a polar substituent at the ortho position of the benzyl ring can further enhance activity. acs.org In contrast, for N-benzyl phenethylamines, ortho or meta substitutions on the benzyl ring enhanced activity, while para substitution was detrimental. nih.gov

The two-carbon ethylamine (B1201723) side chain is a defining feature of the phenethylamine scaffold, crucial for its interaction with many receptors. researchgate.net Altering this chain length or its flexibility can have profound effects on biological activity. For example, α-methylation of the ethylamine chain (as seen in amphetamine analogs) has little effect on the affinity of racemic mixtures for some serotonin receptors but can increase the duration of action in vivo, possibly due to increased metabolic stability. nih.govresearchgate.net However, for the 5-HT1A receptor, α-methylation appears unfavorable, with amphetamine showing significantly lower affinity than phenethylamine. frontiersin.org

Constraining the conformational flexibility of the ethylamine side chain through cyclization has been a valuable tool in probing the bioactive conformation. researchgate.net Studies with conformationally constrained analogs have helped to define the optimal orientation of the side chain relative to the aromatic ring for receptor binding. researchgate.net For instance, constraining the ethyl linker has provided information about the bioactive conformation of the amine functionality. researchgate.net The inherent flexibility of the phenethylamine side chain allows it to adopt numerous conformations, which can be critical for its ability to bind to different receptor subtypes. nih.gov

Steric and electronic factors are fundamental to understanding the interactions between a ligand like 2-methoxyphenylethylamine and its receptor target. Steric hindrance, which arises from the size of substituents, can prevent a ligand from fitting optimally into a receptor's binding pocket. core.ac.uknih.gov For example, in a series of N-benzyl phenethylamines, the activity dropped as the size of the substituent at the 4-position of the phenethylamine ring increased from ethyl to propyl. nih.gov Similarly, for dopamine reuptake inhibitors, increasing the size of a heterocyclic ring substituent weakened the inhibitory activity. biomolther.org

The ability of a compound to cross the blood-brain barrier (BBB) is essential for its action within the central nervous system. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key physicochemical parameter that predicts BBB penetration. nih.govnih.gov Generally, for a molecule to cross the lipophilic BBB via passive diffusion, it must possess a degree of hydrophobicity. researchgate.net

However, the relationship is not linear. Often, a parabolic relationship exists where compounds with moderate lipophilicity exhibit the highest brain uptake. nih.gov Very polar compounds are typically excluded by the BBB, while highly lipophilic compounds may be more susceptible to metabolism and can bind excessively to plasma proteins, which also reduces their free concentration and subsequent brain penetration. nih.gov Molecular docking studies have suggested that for some phenethylamines, increased lipophilicity of substituents correlates with increased agonist efficacy, potentially because these lipophilic groups occupy a hydrophobic pocket within the receptor. researchgate.net Other factors influencing brain entry include molecular weight (with a general preference for smaller molecules under 400 Da), hydrogen bonding capacity, and interaction with efflux transporters like P-glycoprotein. nih.govresearchgate.net

Chirality introduces another layer of complexity and specificity to drug action. When a chiral center is present in a molecule, it exists as a pair of non-superimposable mirror images called enantiomers (e.g., R- and S-enantiomers). nih.govnih.gov Although they have identical chemical compositions, enantiomers can interact differently with the chiral environment of biological systems, such as receptors and enzymes. nih.govijpsjournal.com

The introduction of a chiral center into the phenethylamine structure, for instance by α-methylation to create phenylisopropylamine analogs, often results in enantiomers with distinct pharmacological profiles. nih.gov One enantiomer may have significantly higher affinity or efficacy at a given receptor than the other. ijpsjournal.com For example, in a series of phenylpiperidine analogs of phenethylamines, the 5-HT2A receptor agonist activity was found to reside primarily in the (S)-enantiomer. nih.gov Similarly, docking studies of certain potent dopamine reuptake inhibitors predicted that the (S)-form was more stable in the binding site than the (R)-form. biomolther.orgnih.gov Therefore, evaluating the individual enantiomers of a chiral drug is crucial, as a racemic mixture may exhibit a complex pharmacological profile reflecting the combined, and sometimes opposing, actions of both forms. ijpsjournal.com

Metabolism and Pharmacokinetics Research

In Vitro and In Vivo Metabolic Stability Assessments

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes and is a key determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. researchgate.netnih.gov These assessments are typically conducted in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties. bioivt.com

In Vitro Stability: In vitro metabolic stability assays are primary tools for predicting in vivo clearance. wuxiapptec.com These tests measure the rate of disappearance of the parent compound when it is incubated with various liver-derived preparations. bioivt.com

Liver Microsomes: These subcellular fractions contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. bioivt.comresearchgate.net Incubating 2-Methoxyphenylethylamine with liver microsomes from humans and other preclinical species can provide data on its intrinsic clearance primarily via oxidative metabolism. bioivt.com

In Vivo Stability: In vivo studies, typically conducted in animal models, are essential for understanding the complete pharmacokinetic profile. researchgate.net Following administration of the compound, blood, urine, and feces are collected over time to measure the concentrations of the parent drug and its metabolites. This provides data on the rate of absorption, distribution, metabolism, and excretion (ADME), confirming the predictions from in vitro models. For phenethylamine (B48288) derivatives, animal models such as rats are often utilized to investigate metabolic fate. researchgate.net

Below is an interactive table summarizing typical experimental setups for metabolic stability assessment.

Identification and Characterization of Major and Minor Metabolites

The biotransformation of 2-Methoxyphenylethylamine is expected to proceed through well-established pathways for phenethylamines, involving both Phase I functionalization and Phase II conjugation reactions. nih.gov These reactions generally aim to increase the compound's water solubility to facilitate its excretion from the body. mdpi.com

Phase I Metabolism: Based on studies of structurally similar compounds like methoxyphenamine (B1676417) and other phenethylamine derivatives, the primary Phase I metabolic pathways for 2-Methoxyphenylethylamine would likely include: researchgate.netnih.govnih.gov

O-demethylation: The removal of the methyl group from the methoxy (B1213986) moiety is a common metabolic route for methoxy-substituted aromatic compounds. This reaction would yield 2-Hydroxyphenylethylamine. nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is another major pathway. researchgate.netnih.gov For a 2-methoxy substituted compound, hydroxylation could occur at various positions on the ring, such as the 5-position. nih.gov

N-acetylation: The addition of an acetyl group to the primary amine is a potential pathway for phenylethylamines. researchgate.netnih.gov

Phase II Metabolism: The hydroxylated metabolites formed during Phase I are often subject to Phase II conjugation reactions, which further increases their polarity. nih.gov

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl groups. The O-demethylated and ring-hydroxylated metabolites of 2-Methoxyphenylethylamine would be prime candidates for glucuronide conjugation. nih.gov

Sulfation: The addition of a sulfo group is another key conjugation pathway for phenolic metabolites. nih.gov

The table below outlines the expected metabolic transformations for 2-Methoxyphenylethylamine.

Table 2: Potential Metabolic Pathways for 2-Methoxyphenylethylamine

| Reaction Type | Metabolic Pathway | Resulting Metabolite(s) | Phase |

|---|---|---|---|

| Demethylation | O-demethylation of the methoxy group. | 2-Hydroxyphenylethylamine | Phase I |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | e.g., 5-Hydroxy-2-methoxyphenylethylamine | Phase I |

| Acetylation | Addition of an acetyl group to the ethylamine (B1201723) nitrogen. | N-acetyl-2-methoxyphenylethylamine | Phase I |

| Conjugation | Addition of glucuronic acid to a hydroxyl group. | Glucuronide conjugates of phenolic metabolites. | Phase II |

| Conjugation | Addition of a sulfate (B86663) group to a hydroxyl group. | Sulfate conjugates of phenolic metabolites. | Phase II |

Involvement of Cytochrome P450 (CYP) Isoenzymes in Metabolic Pathways

The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolism of a vast number of xenobiotics. mdpi.comnih.gov The specific isoenzymes involved in the metabolism of a compound determine its metabolic rate and potential for drug-drug interactions. For phenethylamine derivatives, several key CYP isoenzymes have been identified. researchgate.netnih.gov

CYP2D6: This isoenzyme is well-known for its significant role in the metabolism of many psychoactive compounds, including phenethylamines and amphetamines. nih.gov Studies on the related compound methoxyphenamine show that CYP2D6 is a major enzyme responsible for both O-dealkylation and aromatic hydroxylation. nih.gov Given the structural similarity, CYP2D6 is highly likely to be a principal enzyme in the metabolism of 2-Methoxyphenylethylamine.

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide array of drugs. nih.govresearchgate.net Research on other phenethylamines has demonstrated the involvement of CYP3A4, suggesting it could play a role in the metabolism of 2-Methoxyphenylethylamine. researchgate.net

Other CYPs: Depending on the specific substitutions, other isoforms such as CYP1A2, CYP2C9, and CYP2C19 are also known to metabolize various drugs and could have a minor contribution. nih.gov For example, studies on the related N-(2-methoxyphenyl)hydroxylamine showed involvement from CYP1A and CYP2E1 families. nih.gov

The table below summarizes the CYP isoenzymes likely involved in the metabolism of 2-Methoxyphenylethylamine, based on data from related compounds.

| CYP2E1 | Efficiently catalyzes the conversion of N-(2-methoxyphenyl)hydroxylamine. nih.gov | Possible minor metabolic pathway. |

Investigation of Potential Drug-Drug Interactions Based on Metabolic Profiles

Understanding the metabolic pathways of 2-Methoxyphenylethylamine, particularly the CYP enzymes involved, is crucial for predicting potential drug-drug interactions (DDIs). mdpi.com DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to a change in the drug's effect. nih.gov

Metabolism-based DDIs involving CYP enzymes typically occur through two main mechanisms:

Enzyme Inhibition: When two drugs are metabolized by the same CYP isoenzyme, they may compete for the enzyme's active site. researchgate.net If 2-Methoxyphenylethylamine is co-administered with a potent inhibitor of a key metabolizing enzyme like CYP2D6 (e.g., certain antidepressants), its metabolism could be significantly slowed. This would lead to higher plasma concentrations and a prolonged half-life, potentially altering its effects. nih.gov

Enzyme Induction: Some drugs can increase the synthesis of CYP enzymes. nih.gov If 2-Methoxyphenylethylamine is taken with an inducer of CYP2D6 or CYP3A4 (e.g., certain anticonvulsants), its metabolism could be accelerated. nih.gov This would result in lower plasma concentrations and reduced exposure, potentially diminishing its efficacy. nih.gov

Given the likely central role of CYP2D6 in the metabolism of 2-Methoxyphenylethylamine, there is a significant potential for DDIs with the numerous drugs that are substrates, inhibitors, or inducers of this enzyme. The genetic polymorphism of CYP2D6, which leads to different metabolic activities among individuals (poor, intermediate, extensive, or ultrarapid metabolizers), would further complicate its pharmacokinetic profile. mdpi.com

The following table provides examples of substances that could potentially interact with 2-Methoxyphenylethylamine based on its expected metabolic profile.

Table 4: Examples of Potential Drug-Drug Interactions Based on CYP450 Metabolism

| Mechanism | Interacting CYP Isoenzyme | Examples of Interacting Agents | Potential Clinical Consequence |

|---|---|---|---|

| Inhibition | CYP2D6 | Fluoxetine, Paroxetine, Bupropion, Quinidine | Increased plasma concentration of 2-Methoxyphenylethylamine. |

| Inhibition | CYP3A4 | Ketoconazole, Ritonavir, Erythromycin, Grapefruit Juice | Increased plasma concentration of 2-Methoxyphenylethylamine. |

| Induction | CYP3A4 | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | Decreased plasma concentration and efficacy of 2-Methoxyphenylethylamine. |

Analytical Methodologies and Advanced Characterization Techniques

Chromatographic Separation Techniques for Research Samples

Chromatography is a cornerstone for the analysis of 2-Methoxyphenylethylamine, enabling its separation and quantification. The choice of technique depends on the sample matrix, the required resolution, and the specific analytical question being addressed, such as purity assessment or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are powerful techniques for the separation and quantification of phenylethylamine derivatives in research settings. These methods offer high resolution, sensitivity, and reproducibility. A typical analysis involves a reversed-phase (RP) approach, where the stationary phase is nonpolar (e.g., C18 or octadecyl-silica) and the mobile phase is a more polar, aqueous-organic mixture. nih.govptfarm.pl

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For 2-Methoxyphenylethylamine Hydrochloride, which is a polar compound, the mobile phase composition is critical. It often consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.plnih.gov The buffer controls the ionization state of the amine, which significantly affects retention and peak shape. UV detection is commonly employed, with the wavelength set to capture the absorbance of the phenyl group, for instance, at 264 nm. nih.gov

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher efficiency, faster analysis times, and improved resolution. mdpi.com

Table 1: Example HPLC Parameters for Phenylethylamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (Octadecyl-silica) | nih.govptfarm.pl |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2) | ptfarm.pl |

| Detection | UV at 239-264 nm | ptfarm.plnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Internal Standard | Phenacetin | ptfarm.pl |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile compounds. For primary amines like 2-Methoxyphenylethylamine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. jfda-online.com To overcome this, chemical derivatization is a common and often necessary step. jfda-online.comnih.gov

Derivatization involves reacting the amine group with a reagent to form a less polar, more volatile, and more thermally stable derivative. Common derivatizing agents for amines include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.comnih.gov This process not only improves chromatographic performance but can also yield characteristic mass fragments in GC-MS analysis, aiding in structural confirmation. nih.gov The separation is typically performed on a non-polar or semi-polar capillary column, such as one with a dimethylpolysiloxane stationary phase. nih.govumich.edu

Table 2: Typical GC-MS Conditions for Derivatized Phenylethylamines

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Acylation with PFPA or TFAA | nih.gov |

| Column | J&W Ultra 2 GC column (or similar non-polar phase) | umich.edu |

| Carrier Gas | Helium | umich.edu |

| Injection Mode | Split/Splitless | - |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis of 2-Methoxyphenylethylamine. It is often used to monitor reaction progress, screen for the presence of the compound in a mixture, or determine appropriate solvent systems for column chromatography. maps.orgnih.gov

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (developing solvent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For phenylethylamines, various solvent systems can be employed, but achieving good separation from structurally similar compounds can be challenging, sometimes resulting in spot tailing. maps.org Visualization of the separated spots can be achieved under UV light (due to the aromatic ring) or by staining with a reagent like ninhydrin, which reacts with the primary amine group.

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity

Since 2-Methoxyphenylethylamine is a chiral compound, possessing a stereocenter, it can exist as two enantiomers. These stereoisomers can have different biological activities, making the determination of enantiomeric purity crucial. eijppr.com Chiral chromatography, using either GC or HPLC, is the definitive method for separating and quantifying enantiomers. mdpi.comnih.gov

This separation is achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

Chiral HPLC: This is a widely used direct method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for resolving a broad range of chiral compounds, including amines. mdpi.commdpi.comresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol. doi.org

Chiral GC: This method can also provide excellent enantiomeric separation. nih.gov It can be performed directly on a column with a CSP, often a cyclodextrin-based phase. gcms.cz Alternatively, pre-column derivatization with a chiral reagent like S-(-)-N-(fluoroacyl)-prolyl chloride can be used to form diastereomers that are then separated on a standard achiral GC column. nih.gov

Table 3: Approaches for Chiral Separation of Phenylethylamines

| Technique | Approach | Chiral Selector/Reagent Example | Reference |

|---|---|---|---|

| Chiral HPLC | Direct Separation | Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H) | researchgate.netdoi.org |

| Chiral GC | Direct Separation | Cyclodextrin-based CSP (e.g., Chiraldex G-TA) | nih.gov |

| Chiral GC-MS | Indirect (Derivatization) | S-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) | nih.gov |

| Chiral LC-MS/MS | Indirect (Derivatization) | Marfey's reagent (FDNP-L-Ala-NH2) | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Derivatives

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC. nih.govsigmaaldrich.com This technique would be particularly useful for analyzing polar derivatives or metabolites of 2-Methoxyphenylethylamine.

In HILIC, a polar stationary phase (e.g., bare silica, amino, or diol-bonded phases) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. sigmaaldrich.comwaters.com A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. waters.comchromatographyonline.com HILIC offers orthogonal selectivity compared to RP-HPLC and provides the advantage of using volatile, high-organic mobile phases, which enhances sensitivity when coupled with mass spectrometry (ESI-MS). waters.comchromatographyonline.com

Spectrometric Techniques for Identification and Structural Elucidation

Spectrometric methods are indispensable for the unambiguous identification and detailed structural characterization of this compound. These techniques provide information on the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are collectively used to confirm the structure.

Mass Spectrometry (MS): MS analysis provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. In GC-MS, the electron ionization (EI) mass spectrum of 2-Methoxyphenylethylamine would show a molecular ion peak (M+) and characteristic fragment ions. nih.govnih.gov For instance, a common fragmentation for phenylethylamines is the cleavage of the bond between the alpha and beta carbons relative to the nitrogen, which for this compound would yield a significant fragment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For 2-Methoxyphenylethylamine, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group protons, and the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) side chain. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov Signals corresponding to the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the side chain would be observed, confirming the carbon skeleton. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include N-H stretching vibrations from the amine salt, C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic ring, and a strong C-O stretching band corresponding to the aryl ether (methoxy group). nih.govnist.govdocbrown.info

Table 4: Key Spectroscopic Data for 2-Methoxyphenylethylamine

| Technique | Observation | Expected Data/Region | Reference |

|---|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z = 151 | nih.gov |

| Major Fragment | Cleavage of C-C bond adjacent to amine | - | |

| ¹H NMR | Aromatic Protons | δ ~ 6.8-7.2 ppm | chemicalbook.com |

| Methoxy Protons (-OCH₃) | δ ~ 3.8 ppm (singlet) | chemicalbook.com | |

| Ethylamine Protons (-CH₂CH₂N) | δ ~ 2.7-3.0 ppm (triplets or multiplets) | chemicalbook.com | |

| ¹³C NMR | Aromatic Carbons | δ ~ 110-158 ppm | nih.govbeilstein-journals.org |

| Methoxy Carbon | δ ~ 55 ppm | beilstein-journals.org | |

| Infrared (IR) | N-H Stretch (Amine Salt) | Broad band ~ 2400-3200 cm⁻¹ | researchgate.net |

| C-O Stretch (Aryl Ether) | Strong band ~ 1240-1260 cm⁻¹ | docbrown.info |

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analytical toolkit for this compound, offering high sensitivity and specificity for its detection and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Methoxyphenylethylamine. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides detailed mass spectral data for identification. For phenethylamines, including the 2-methoxy substituted variant, electron ionization (EI) is a common ionization method. mdpi.com

A study on regioisomers of 2-methoxy-4-methyl-phenethylamine, which are structurally similar to 2-methoxyphenylethylamine, demonstrated that underivatized isomers can be effectively separated using GC with non-polar stationary phases. nih.gov The electron ionization mass spectra of these related compounds show characteristic fragment ions that are crucial for their identification. nih.gov For instance, a major fragment ion observed for these phenethylamine (B48288) derivatives is often related to the cleavage of the bond between the alpha and beta carbons relative to the amine group. mdpi.com To enhance volatility and improve chromatographic separation and mass spectral differentiation of some phenethylamines, derivatization with agents like pentafluoropropionamide (B1346557) (PFPA) or heptafluorobutyrylamide (HFBA) can be employed. nih.gov This process creates derivatives with unique fragmentation patterns, allowing for more specific identification. nih.gov

| Parameter | Description | Source |

| Separation Method | Gas Chromatography with non-polar stationary phases | nih.gov |

| Ionization | Electron Ionization (EI) | mdpi.com |

| Derivatization | Can be analyzed with or without derivatization. Agents like PFPA and HFBA can be used. | nih.gov |

| Key Application | Separation and identification of isomers and related compounds. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity, making it a robust tool in forensic and clinical toxicology for detecting a wide range of substances, including phenethylamines. fda.gov.tw This technique is advantageous over GC-MS as it often requires less complex sample preparation. mdpi.com

A "dilute-and-shoot" procedure can be used for urine samples, followed by analysis using a phenyl-hexyl column. fda.gov.tw Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS for analyzing polar and thermally sensitive molecules. nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF-MS, provides highly accurate mass measurements, which is invaluable for the identification and screening of compounds like mycotoxin metabolites. researchgate.net

| Technique | Advantages | Typical Application | Source |

| LC-MS/MS | High sensitivity and selectivity, less complex sample preparation compared to GC-MS. | Screening for multiple phenethylamines in biological samples like urine. | mdpi.comfda.gov.tw |

| LC-QTOF-MS | Provides high-resolution mass data for accurate compound identification. | Untargeted screening and identification of metabolites. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. libretexts.org This capability allows for the determination of the elemental composition of a molecule, a critical step in identifying unknown compounds or confirming the identity of known ones. libretexts.orgresearchgate.net HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. libretexts.org For instance, a study on methamphetamine and its metabolite in hair utilized GC-HRMS to improve detection sensitivity by eliminating biological background noise. nih.gov This resulted in significantly lower limits of detection compared to low-resolution mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to increase the specificity and structural information obtained. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected in the first stage of the mass spectrometer (MS1). wikipedia.org This selected ion is then fragmented, often through a process called Collision-Induced Dissociation (CID), where the ions collide with a neutral gas. amazonaws.com The resulting fragment ions, known as product ions, are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.org

This technique is instrumental in the structural elucidation of molecules. The fragmentation patterns are often characteristic of specific chemical structures and functional groups. For phenethylamines, key fragmentation processes include α-cleavage and β-cleavage, which provide valuable information for their rapid screening and confirmation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. uobasrah.edu.iq It provides information about the chemical environment of individual atoms within a molecule.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C-NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in a molecule.

For 2-Methoxyphenylethylamine, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethylamine side chain, and the protons of the methoxy group. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the aromatic ring and the structure of the side chain. Similarly, the ¹³C-NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. chemicalbook.com

| Nucleus | Expected Chemical Shift Ranges (ppm) | Information Provided | Source |

| ¹H | Aromatic (6.8-7.3), Methoxy (around 3.8), Ethylamine CH₂ (2.7-3.1) | Connectivity and electronic environment of protons | chemicalbook.com |

| ¹³C | Aromatic (110-160), Methoxy (around 55), Ethylamine CH₂ (30-45) | Carbon skeleton structure | chemicalbook.comchemicalbook.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, and its more modern implementation, Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. uobasrah.edu.iq The technique is based on the absorption of infrared radiation by molecular vibrations.

For 2-Methoxyphenylethylamine, the FTIR spectrum would exhibit characteristic absorption bands corresponding to:

N-H stretching of the primary amine group.

C-H stretching of the aromatic ring and the aliphatic side chain.

C=C stretching within the aromatic ring.

C-O stretching of the methoxy group.

Aromatic C-H bending .

The specific frequencies of these vibrations provide a molecular "fingerprint" that can be used to confirm the identity of the compound. nih.govresearchgate.net FTIR has been shown to be effective in discriminating between different methcathinone (B1676376) samples, which are structurally related to phenethylamines. aadk.gov.my

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Source |

| N-H Stretch | 3300-3500 | Primary Amine | researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring | researchgate.net |

| Aliphatic C-H Stretch | 2850-3000 | Ethyl Side Chain | researchgate.net |

| C=C Aromatic Stretch | 1450-1600 | Aromatic Ring | researchgate.net |

| C-O Stretch | 1000-1300 | Methoxy Group | researchgate.net |

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the elucidation of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this analysis would provide definitive proof of its crystalline structure, including lattice parameters (the dimensions of the unit cell), space group, and the precise coordinates of each atom. This information is critical for understanding its solid-state properties, such as polymorphism, which can impact its stability and solubility.

A typical XRD analysis would involve irradiating a single crystal of this compound with monochromatic X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure.

While specific crystallographic data for this compound is not found in the reviewed literature, related structures have been characterized. For instance, the crystal structure of methoxetamine hydrochloride, a more complex phenylethylamine derivative, has been determined, revealing a monoclinic system with space group P2₁ researchgate.net. It is important to emphasize that these findings for a related but distinct molecule cannot be extrapolated to predict the crystal structure of this compound.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 12.789 |

| α (°) | 90 |

| β (°) | e.g., 105.4 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1056.7 |

| Z | 4 |

This table is purely illustrative and is not based on experimental data for this compound.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds like phenylethylamines. The phenolic group and the amine moiety in 2-Methoxyphenylethylamine are expected to be electrochemically active, making these techniques potentially suitable for its quantification.

Voltammetric Techniques (e.g., Cyclic, Differential Pulse Voltammetry)